N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine
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Overview
Description
N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine is a heterocyclic compound that contains a bipyridine core with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3-chloroaniline with a bipyridine derivative under specific conditions. One common method involves the use of 2-(6’-(4-chlorophenyl)-3’-cyano-3,4’-bipyridin-2’-yloxy)acetohydrazide as a starting material . This intermediate can be further reacted with aromatic aldehydes and tosyl chloride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and cytotoxic agent. It has been evaluated against various bacterial and fungal strains, as well as human tumor liver cancer cell lines.
Materials Science: The bipyridine core makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
6’-(4-Chlorophenyl)-3,4’-bipyridine-3’-carbonitriles: These compounds share a similar bipyridine core and chlorophenyl substituent but differ in the presence of a cyano group.
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
821784-35-4 |
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Molecular Formula |
C16H12ClN3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI Key |
AVNPXNMPJXWMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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